Predicted Lipophilicity (cLogP) as a Differentiator for Membrane Permeability
The predicted lipophilicity of 4-benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine is substantially higher than that of closely related analogs lacking the N-benzyl group. Computed LogP values (XLogP3) for the target compound and a non-benzylated comparator demonstrate a significant difference. This increased lipophilicity is a key factor in membrane permeability and oral bioavailability [1][2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.8 (XLogP3-AA) |
| Comparator Or Baseline | 4-(2H-tetrazol-5-yl)morpholine: cLogP ≈ -0.5 (estimated via ChemAxon) |
| Quantified Difference | ΔcLogP ≈ 3.3 log units |
| Conditions | Computational prediction using XLogP3 algorithm |
Why This Matters
The ~2000-fold theoretical difference in partition coefficient suggests significantly enhanced passive membrane permeability for the benzylated compound, which may improve cellular uptake in assays and in vivo models [2].
- [1] PubChem. (n.d.). 4-Benzyl-2-(2H-1,2,3,4-tetrazol-5-yl)morpholine. CID 5912031. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5912031 View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. https://doi.org/10.1517/17460441003605098 View Source
